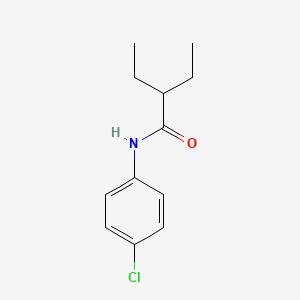

N-(4-chlorophenyl)-2-ethylbutanamide

Description

N-(4-Chlorophenyl)-2-ethylbutanamide is an amide derivative featuring a 4-chlorophenyl group attached to a 2-ethylbutanamide backbone. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target affinity through hydrophobic interactions and electron-withdrawing effects .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADOMPAUIDUXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10982823 | |

| Record name | N-(4-Chlorophenyl)-2-ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6428-76-8 | |

| Record name | N-(4-Chlorophenyl)-2-ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-ethylbutanamide typically involves the acylation of 4-chloroaniline with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aqueous medium at elevated temperatures (around 80°C) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Therapeutic Applications

N-(4-chlorophenyl)-2-ethylbutanamide has been investigated for its potential in treating several medical conditions due to its ability to modulate biological pathways.

Cancer Treatment

Research indicates that compounds similar to this compound may act as inhibitors of protein kinases, which are crucial in cancer cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that bicyclo-pyrazole derivatives exhibit significant anti-cancer properties by targeting various kinases involved in oncogenesis, including those implicated in breast, lung, and prostate cancers .

Neurodegenerative Disorders

The compound's potential role in neurodegenerative diseases, such as Alzheimer's disease, is noteworthy. It has been suggested that by inhibiting specific kinases involved in tau phosphorylation, this compound could help mitigate the progression of neurodegeneration . This application is particularly relevant given the increasing incidence of Alzheimer's disease globally.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Inhibitors of protein kinases are known to play a role in reducing inflammation by modulating immune responses and cytokine production, which could be beneficial for conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound or related compounds:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of N-(4-chlorophenyl) amides is highly dependent on substituents attached to the amide nitrogen or adjacent positions. Key comparisons include:

Insecticidal Activity

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) This pyridine-thioacetamide derivative demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. The incorporation of a pyridine ring and styryl groups likely enhances binding to insect nicotinic acetylcholine receptors .

Antimicrobial and Antifungal Activity

- N-(4-Chlorophenyl)-2-oxopropanehydrazonoyl chloride derivatives (Compounds 7 and 8) These compounds showed broad-spectrum activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

- (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

TRI exhibited antifungal activity against Candida albicans, attributed to its triazine heterocycle and free -NH- linker, which may inhibit fungal ergosterol biosynthesis .

Anticancer Activity

- N-(4-Chlorophenyl)-1H-indole-2-carboxamide

This compound displayed cytotoxic effects against osteosarcoma cells, with dose-dependent viability reduction. Its indole moiety may intercalate DNA or inhibit tyrosine kinases, similar to imatinib mesylate . - N-(4-Chlorophenyl)maleimide-substituted ethanoanthracenes (Series 25a–25q) Compound 25n (2-pyridyl substituent) showed potent antiproliferative activity in HG-3 cells (30% viability at 1 µM). The maleimide group facilitates Michael addition reactions, targeting cellular thiols .

Q & A

Q. Key Takeaways

- Synthesis : Prioritize coupling agents and inert conditions for reproducibility .

- Bioactivity : Correlate halogen substitution with target selectivity using standardized assays .

- Characterization : Combine crystallography and dynamic NMR for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.